molecular formula C28H27FN4O3 B2859284 3-(3-(4-(4-fluorophenyl)piperazine-1-carbonyl)phenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899724-43-7

3-(3-(4-(4-fluorophenyl)piperazine-1-carbonyl)phenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B2859284
CAS RN: 899724-43-7
M. Wt: 486.547
InChI Key: KDQLJDIDRMQXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring and a fluorophenyl group . Piperazine is a six-membered ring containing two nitrogen atoms, and is commonly used in the synthesis of pharmaceuticals . The fluorophenyl group is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .

Scientific Research Applications

Antimicrobial Activity

Compounds with structural similarities, specifically those involving piperazine-azole-fluoroquinolone hybrids, have been studied for their antimicrobial properties. These hybrids have shown good antimicrobial activity due to their ability to inhibit DNA gyrase and Topoisomerase IV, crucial enzymes for bacterial DNA replication. The synthesis of these compounds through conventional and microwave irradiated processes indicates a broad interest in enhancing antimicrobial drug profiles (Mermer et al., 2019).

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between synthesized compounds and biological targets. For instance, fluoroquinolone-azole-piperazine hybrids displayed excellent DNA gyrase inhibition, with molecular docking revealing significant inhibitory potentials against E. coli DNA gyrase. Such studies are vital for the development of new antimicrobial agents, offering insights into the mechanism of action at the molecular level (Mermer et al., 2019).

Synthesis and Characterization

The synthesis and characterization of similar compounds involve multiple steps and conditions, optimized under both conventional and microwave-mediated conditions. These processes are critical for producing compounds with desired properties and biological activity. Spectral techniques such as FTIR, 1H NMR, 13C NMR, and EI MS are commonly employed for characterization, ensuring the accuracy of the synthesized compounds' structures (Mermer et al., 2019).

properties

IUPAC Name

10-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O3/c1-28-18-24(23-7-2-3-8-25(23)36-28)30-27(35)33(28)22-6-4-5-19(17-22)26(34)32-15-13-31(14-16-32)21-11-9-20(29)10-12-21/h2-12,17,24H,13-16,18H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQLJDIDRMQXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)N5CCN(CC5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.